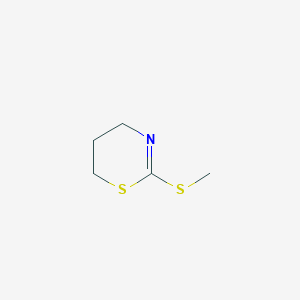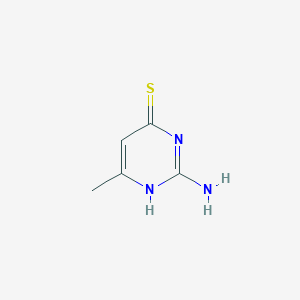
2-(méthylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Applications De Recherche Scientifique
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. For example, the reaction of 2-aminothiophenol with formaldehyde and a methylating agent can yield the desired thiazine compound .
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. The use of continuous flow reactors and other advanced technologies can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Various substituted thiazine compounds depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)-5-(thiophen-2-ylmethyl)-1H-imidazol-4-ol
Uniqueness
2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBHYISJYFGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381924 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58842-19-6 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of synthesizing 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines, as described in the research papers?
A1: The synthesis of 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines is significant due to their potential use as precursors for the synthesis of β-lactam analogs [, ]. β-Lactams are a class of antibiotics that are crucial for treating bacterial infections. By modifying the structure of these thiazine derivatives, researchers aim to develop novel β-lactam antibiotics with improved properties, such as enhanced activity against resistant bacteria.
Q2: The papers mention reactions with phenoxyacetyl chloride. Why is this reaction important in this context?
A2: The reaction of 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines with phenoxyacetyl chloride [, ] is a key step towards incorporating the thiazine moiety into more complex structures. Phenoxyacetyl chloride is a reagent commonly used in the synthesis of β-lactam antibiotics. This reaction allows for the introduction of a phenoxyacetyl group, a common structural feature in many β-lactams, onto the thiazine ring, potentially leading to compounds with antibacterial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)



![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)






